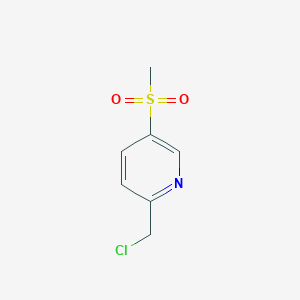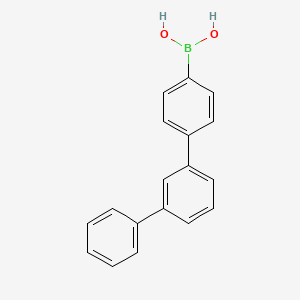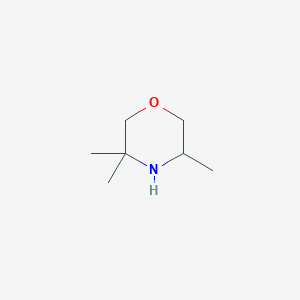
2-(Chloromethyl)-5-(methylsulfonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyridine ring, with the chloromethyl and methylsulfonyl groups attached at the 2nd and 5th positions, respectively. The presence of the nitrogen in the ring, the chlorine in the chloromethyl group, and the sulfur in the methylsulfonyl group would likely result in a molecule with regions of positive and negative charge, leading to interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing nature of the chloromethyl and methylsulfonyl groups. The chloromethyl group could potentially undergo nucleophilic substitution reactions, while the methylsulfonyl group could participate in a variety of reactions due to the presence of the sulfur dioxide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfur dioxide group and the polarizable chlorine atom could result in a compound with relatively high melting and boiling points for its molecular weight .Wirkmechanismus
Safety and Hazards
As with any chemical compound, handling “2-(Chloromethyl)-5-(methylsulfonyl)pyridine” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, but could potentially include reactivity hazards due to the presence of the chloromethyl group, as well as health hazards due to the potential toxicity of the compound .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1196151-88-8 |
|---|---|
Produktname |
2-(Chloromethyl)-5-(methylsulfonyl)pyridine |
Molekularformel |
C7H8ClNO2S |
Molekulargewicht |
205.66 g/mol |
IUPAC-Name |
2-(chloromethyl)-5-methylsulfonylpyridine |
InChI |
InChI=1S/C7H8ClNO2S/c1-12(10,11)7-3-2-6(4-8)9-5-7/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
DDUPPYNRMUFZQX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CN=C(C=C1)CCl |
Kanonische SMILES |
CS(=O)(=O)C1=CN=C(C=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3186019.png)
![5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B3186027.png)
![5-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3186034.png)
![2-Chloro-6-fluoro-thiazolo[5,4-B]pyridine](/img/structure/B3186041.png)





![[1-(Methylsulfonyl)-4-pyrazolyl]boronic Acid](/img/structure/B3186084.png)
